4-amino-5-heptyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-heptyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and pyrimidinone rings.
Preparation Methods
The synthesis of 3-amino-2-heptyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of dimethylformamide dimethyl acetal (DMF-DMA) with an acetyl moiety, followed by cyclization to form the pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidinone core . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
3-amino-2-heptyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
3-amino-2-heptyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-amino-2-heptyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-amino-2-heptyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but differs in the substituents and functional groups attached to the rings.
Thieno[2,3-d]pyrimidin-4-one: Another related compound with a thieno-pyrimidinone core, but with different substituents and ring fusion patterns.
The uniqueness of 3-amino-2-heptyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties .
Properties
CAS No. |
383903-61-5 |
---|---|
Molecular Formula |
C18H27N3O2S |
Molecular Weight |
349.5g/mol |
IUPAC Name |
4-amino-5-heptyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C18H27N3O2S/c1-4-5-6-7-8-9-14-20-16-15(17(22)21(14)19)12-10-18(2,3)23-11-13(12)24-16/h4-11,19H2,1-3H3 |
InChI Key |
QLKOUKXUJNTBAB-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1N |
Canonical SMILES |
CCCCCCCC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1N |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.